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Compound of Interest

Compound Name:
4-Isocyanato-5-methyl-1-phenyl-

1H-pyrazole

CAS No.: 799283-97-9

Cat. No.: B1599581

Get Quote

Molecule: 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole CAS: 799283-97-9 Molecular

Weight: 199.21 g/mol Reactivity Class: Electrophile (Isocyanate) Primary Targets: Primary

Amines (Lysine N-

), Sulfhydryls (Cysteine), Hydroxyls (Serine/Threonine - slow).

Part 1: Technical Overview & Mechanism of Action
The "Warhead" Mechanism
IMPP functions as an electrophilic probe. The isocyanate group (-N=C=O) is highly reactive

toward nucleophiles. In a biological context or synthetic pathway, the carbon of the isocyanate

group is attacked by a nucleophile, resulting in a stable urea or thiourea linkage.

Reaction with Amines (Lysine/N-terminus): Forms a Urea.

Reaction with Thiols (Cysteine): Forms a Thiourea (reversible under certain conditions).
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The 1-phenyl-pyrazole core is a privileged scaffold in medicinal chemistry, found in:

Edaravone Derivatives: Neuroprotective antioxidants.[1]

Kinase Inhibitors: Many p38 MAPK and B-Raf inhibitors utilize a pyrazole-urea motif to form

hydrogen bonds with the Glu-Lys salt bridge in the kinase active site (e.g., Doramapimod

analogs).

IMPP acts as a "Reactive Fragment"—it combines a binding element (pyrazole) with a reactive

warhead (isocyanate) to probe protein surfaces for accessible nucleophiles.

Part 2: Experimental Protocols
Protocol A: Covalent Fragment Screening (Intact Protein
MS)
Objective: To determine if IMPP binds specifically to a target protein by covalently modifying a

nucleophilic residue near the binding pocket.

Materials
Target Protein (Purified, >90% purity, in PBS pH 7.4).

IMPP Stock (100 mM in anhydrous DMSO). Note: Prepare fresh. Isocyanates hydrolyze to

amines in wet DMSO.

LC-MS Grade Water and Acetonitrile.

Formic Acid.
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Figure 1: Workflow for assessing covalent modification of target proteins by IMPP.

Step-by-Step Procedure
Preparation: Dilute Target Protein to 10 µM in non-amine buffer (e.g., HEPES or Phosphate

pH 7.4). Avoid Tris or Glycine buffers as they will react with the isocyanate.

Incubation: Add IMPP (from DMSO stock) to a final concentration of 100 µM (10x excess).

Keep DMSO < 1%.

Reaction: Incubate at 25°C for 60 minutes with gentle agitation.

Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to scavenge unreacted

isocyanate.

Analysis: Inject 5 µg of protein onto a C4 Reverse Phase HPLC column coupled to a Q-TOF

or Orbitrap Mass Spectrometer.

Data Interpretation:

Look for a mass shift of +199.21 Da (Mono-adduct).

Multiple shifts (+398, +597) indicate non-specific surface labeling (promiscuity).

Control: Pre-incubate with a known competitive inhibitor to prove the labeling is site-

specific (binding-driven).

Protocol B: Synthesis of Pyrazole-Urea Library (Parallel
Chemistry)
Objective: Use IMPP as a building block to synthesize a focused library of urea derivatives for

SAR (Structure-Activity Relationship) studies.

Reaction Scheme
Materials
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IMPP (Solid or 1M solution in DCM).

Diverse Amine Library (Anilines, Benzyl amines, Aliphatic amines).

Dichloromethane (DCM) (Anhydrous).

Triethylamine (TEA) or DIPEA.

Scavenger Resin (e.g., Trisamine resin) for purification.

Procedure
Plate Setup: In a 96-well deep-well plate, aliquot diverse amines (0.1 mmol) into each well.

Solvent: Dissolve amines in 500 µL anhydrous DCM.

Base: Add 1.5 equivalents of TEA to each well (to ensure amines are deprotonated).

Addition: Add 1.0 equivalent of IMPP (0.1 mmol) dissolved in 200 µL DCM to each well.

Reaction: Seal plate and shake at Room Temperature for 4–12 hours.

Note: Reaction is usually rapid and exothermic.

Purification (High Throughput):

Add Polymer-supported Trisamine resin (3 equivalents) to scavenge unreacted IMPP.

Shake for 2 hours.

Filter the reaction mixture into a pre-weighed plate to remove resin.

Evaporate solvent (SpeedVac).

QC: Analyze random wells by LC-MS. Expected Purity > 90%.

Part 3: Data Analysis & Troubleshooting
Interpreting Mass Spectrometry Data
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When using IMPP as a probe, distinguishing between specific binding and non-specific "noise"

is critical.

Observation Interpretation Action

No Mass Shift No reaction occurred.

Check reagent quality

(hydrolysis). Increase pH to 8.0

(increases Lys nucleophilicity).

Single Shift (+199 Da) Potential Hit. Specific labeling.
Perform competition assay

with excess native ligand.

Multiple Shifts (+199, +398...) Non-specific surface labeling.
Reduce probe concentration.

Reduce incubation time.

Shift of +173 Da Hydrolysis artifact.

Isocyanate hydrolyzed to

amine (-NCO

-NH2) and reacted? Unlikely

mass shift. Usually indicates

urea breakdown or wrong

starting material.

Stability Warning
Isocyanates are moisture sensitive.

Storage: Store solid IMPP at -20°C under nitrogen/argon.

Hydrolysis:

.

Check: If your DMSO stock bubbles upon preparation, your DMSO is wet.

Part 4: References
Isocyanate Chemistry in Biology:

Title: "Activity-Based Protein Profiling: The Serine Hydrolases."
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Source: Cravatt, B. F., et al. Annual Review of Biochemistry.

Context: While focused on fluorophosphonates, the principles of electrophilic probe design

(reactivity vs. selectivity) apply to isocyanates.

URL:[Link]

Pyrazole-Urea Kinase Inhibitors:

Title: "Discovery of Doramapimod (BIRB 796), a Pan-p38 MAPK Inhibitor."

Source: Pargellis, C., et al. Nature Structural & Molecular Biology.

Context: Establishes the structural importance of the pyrazole-urea motif in binding the

DFG-out conformation of kinases.

URL:[Link]

Chemical Reagent Data:

Title: "4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole Substance Info."[2]

Source: PubChem / BLDpharm.

URL:[Link]

Edaravone Derivatives Synthesis:

Title: "Synthesis and Antioxidant Activity of Edaravone Derivatives."[1][3][4]

Source:Molecules (MDPI).

Context: Describes the synthetic utility of the phenyl-methyl-pyrazole scaffold.

URL:[Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1599581?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470113/
https://www.bldpharm.com/products/799283-97-9.html
https://www.mdpi.com/2076-3921/13/9/1148
https://air.unimi.it/retrieve/b5c7474e-0e89-4a54-81fe-9d6fd352ce71/molecules-28-06928-v2%282%29.pdf
https://www.benchchem.com/product/b1599581/docs#application-note-impp-in-covalent-ligand-discovery-library-synthesis
https://www.benchchem.com/product/b1599581/docs#application-note-impp-in-covalent-ligand-discovery-library-synthesis
https://www.benchchem.com/product/b1599581/docs#application-note-impp-in-covalent-ligand-discovery-library-synthesis
https://www.benchchem.com/product/b1599581/docs#application-note-impp-in-covalent-ligand-discovery-library-synthesis
https://www.benchchem.com/product/b1599581?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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